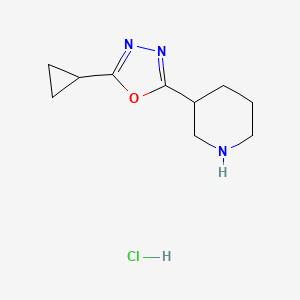

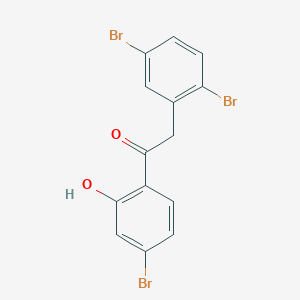

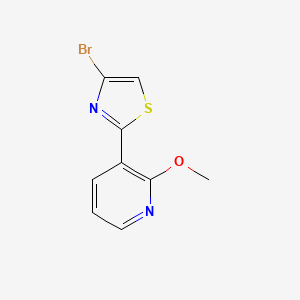

![molecular formula C5H7ClN2S B3027914 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrochloride CAS No. 1434128-58-1](/img/structure/B3027914.png)

5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrochloride

Vue d'ensemble

Description

The compound 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrochloride is a heterocyclic chemical structure that is part of a broader class of pyrrolothiazole compounds. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]thiazoles, which are closely related to the compound , can be achieved through microwave-assisted 5-endo-dig cyclization starting from o-aminoalkynylthiazoles. Additionally, methylene-bridged substituents at the 6-position can be introduced via 5-exo-Heck cyclization using iodoaminothiazole precursors. Further structural diversification can be accomplished through Suzuki reactions of 2-chloroaminothiazoles before or after the cyclization process .

Molecular Structure Analysis

Chiral pyrrolothiazoles have been synthesized and their molecular structures characterized through various spectroscopic methods. For instance, 5-substituted 3,4-dihydro-pyrrolo[1,2-c]thiazole-6,7-dicarboxylic acid esters have been obtained from 2-substituted-3-acyl-1,3-thiazolidine-4-carboxylic acids through [3+2]-cycloaddition reactions. The chirality at C-3 in these compounds has been determined through chiroptical measurements, and the molecular structure of one such compound has been elucidated by X-ray crystallography .

Chemical Reactions Analysis

The pyrrolothiazole ring system can undergo various chemical reactions that modify its structure and properties. For example, the synthesis of chiral 6,7-bis(hydroxymethyl)-1H,3H-pyrrolo[1,2-c]thiazoles involves structural changes such as the removal or replacement of substituents at specific positions on the ring system. These modifications can significantly influence the biological activity of the compounds, as demonstrated by their cytotoxicity against MCF7 breast cancer cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolothiazole derivatives can be studied using computational methods such as Density Functional Theory (DFT). Quantum mechanical and spectroscopic investigations, including FT-IR, 13C, 1H NMR, and UV studies, can provide insights into the electronic, vibrational, and structural properties of these compounds. Additionally, NBO analysis and MEP surface mapping can offer a deeper understanding of the electronic characteristics of the molecules .

Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

- Synthesis of Pyrrolo[2,1-b]thiazoles : A novel synthesis method for pyrrolo[2,1-b]thiazoles has been developed, which includes the hydrolysis and dehydration of intermediate compounds (Hahn, Nam, & Mah, 2002).

- Formation of Bicyclic Thiadiazoles : Research on the Hurd–Mori reaction has led to the synthesis of new pyrrolo[d][1,2,3]thiadiazole carboxylates and 5,6-dihydro-4H-cyclopenta[d][1,2,3]thiadiazoles, contributing to the understanding of regioselectivity in cyclization reactions (Turner, Linder, Schnürch, Mihovilovic, & Stanetty, 2010).

Anticancer Properties

- Targeting Breast Cancer : 6,7-bis(hydroxymethyl)-1H,3H-pyrrolo[1,2-c]thiazoles have shown potential as anticancer agents, particularly against triple-negative breast cancer, which is one of the most challenging tumors in clinical practice (Santos et al., 2014).

- Chiral 6-hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazoles : These compounds have been synthesized and screened for their in vitro activity as anti-cancer agents in various human tumor cell lines, showing selective activity against breast cancer (Soares et al., 2010).

Mécanisme D'action

Target of Action

Similar compounds have been studied for anticancer activity as topoisomerase ii alpha inhibitors and inhibitors of an hh signalling cascade .

Mode of Action

It is known that the main approach to both functionalized and fused pyrazoles is the condensation reactions of 1,3-difunctional electrophilic substrates with hydrazines .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and ensuring appropriate exhaust ventilation at places where dust is formed .

Propriétés

IUPAC Name |

5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S.ClH/c1-4-5(2-6-1)8-3-7-4;/h3,6H,1-2H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRXFVNXZQANKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)SC=N2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1434128-58-1 | |

| Record name | 4H-Pyrrolo[3,4-d]thiazole, 5,6-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1434128-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

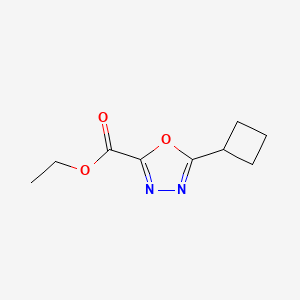

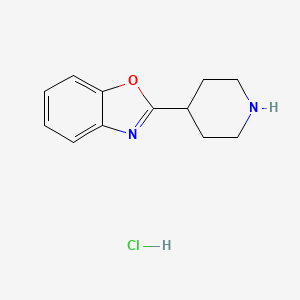

![tert-butyl N-{[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B3027841.png)

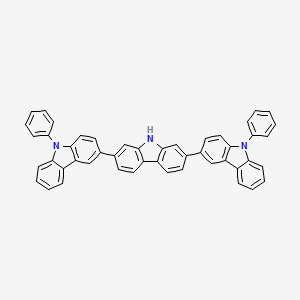

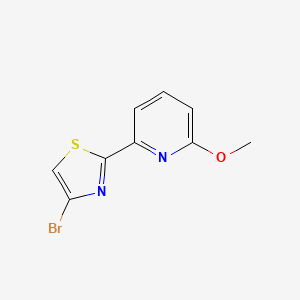

![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrobromide](/img/structure/B3027843.png)

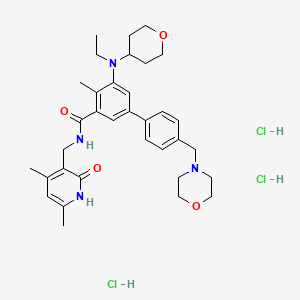

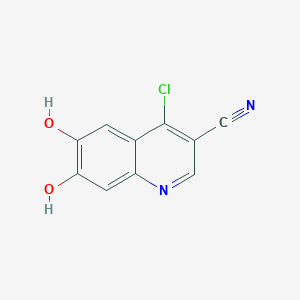

![Pyrido[2,3-d]pyriMidin-7(8H)-one, 2,6-dibroMo-8-cyclopentyl-5-Methyl-](/img/structure/B3027846.png)

![2-Benzyl-2-azaspiro[3.3]heptane](/img/structure/B3027854.png)